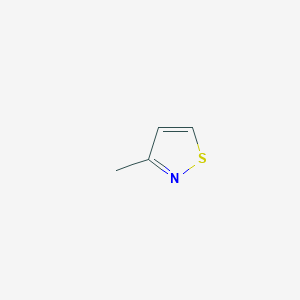

3-Methylisothiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTIUKDGJBXFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219360 | |

| Record name | 3-Methyl-isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-92-5 | |

| Record name | Isothiazole, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylisothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylisothiazole and Its Derivatives

Ring-Forming Reactions in 3-Methylisothiazole Synthesisthieme-connect.comresearchgate.net

The construction of the isothiazole (B42339) ring, the core of this compound, can be achieved through various ring-forming reactions. These strategies are crucial for the de novo synthesis of isothiazole derivatives and can be broadly categorized into intramolecular cyclization and heterocyclization approaches. thieme-connect.comsmolecule.com

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent strategy for forming the isothiazole ring, typically involving the formation of an S–N bond within a linear precursor. thieme-connect.com A classic and widely utilized method is the oxidative cyclization of β-iminothioamides. google.com For instance, the synthesis of 5-amino-3-methylisothiazole can be accomplished by the ring-closure of β-iminothio-n-butyramide using an oxidizing agent like hydrogen peroxide or chloramine. google.com

Another example of intramolecular cyclization involves the solvent-free oxidative cyclization of 3-aminopropenethiones. thieme-connect.com This method can be effectively carried out using chromium trioxide supported on silica (B1680970) gel, offering an efficient route to 4-cyanoisothiazoles. thieme-connect.com

| Precursor | Reagents/Conditions | Product | Reference |

| β-iminothio-n-butyramide | Hydrogen Peroxide or Chloramine | 5-amino-3-methylisothiazole | google.com |

| 3-Aminopropenethiones | CrO₃/SiO₂, solvent-free | 4-Cyanoisothiazoles | thieme-connect.com |

(4+1)-Heterocyclization Strategiesvulcanchem.com

The (4+1)-heterocyclization approach involves the reaction of a four-atom component with a one-atom component to construct the five-membered isothiazole ring. thieme-connect.com A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). thieme-connect.com This metal-free method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, leading to the formation of C–N and S–N bonds in a one-pot reaction. thieme-connect.com

This strategy is considered carbon-economic and offers a straightforward approach to a variety of substituted isothiazoles. researchgate.net

| 4-Atom Component | 1-Atom Component | Conditions | Product Type | Reference |

| β-Keto dithioesters / β-Keto thioamides | Ammonium Acetate | Metal-free, sequential imine formation/cyclization/aerial oxidation | 3,5-Disubstituted isothiazoles | thieme-connect.com |

(3+2)-Heterocyclization Approachesvulcanchem.com

In (3+2)-heterocyclization, the isothiazole ring is formed from the reaction of a three-atom fragment and a two-atom fragment. thieme-connect.com A pertinent example is the synthesis of 4-arylisothiazoles through the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189) in dimethylformamide. thieme-connect.comthieme-connect.com In this reaction, the ammonium thiocyanate serves as the donor of the N–S fragment. thieme-connect.comthieme-connect.com

This approach has been utilized in the synthesis of isothiazole derivatives with potential applications as inhibitors of fungal detoxification enzymes. thieme-connect.com

| 3-Atom Component | 2-Atom Component | Solvent | Product Type | Reference |

| α,β-Unsaturated aldehydes | Ammonium thiocyanate | Dimethylformamide | 4-Arylisothiazoles | thieme-connect.comthieme-connect.com |

Post-Synthetic Functionalization of the this compound Corevulcanchem.com

Following the synthesis of the this compound core, its chemical properties can be further tailored through post-synthetic functionalization. This involves introducing or modifying substituents on the isothiazole ring, enabling the creation of a diverse range of derivatives with specific characteristics.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com In the context of this compound, which possesses aromatic character, this reaction can be employed to introduce various functional groups. The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion. wikipedia.orgmasterorganicchemistry.com

An example of an electrophilic substitution on a this compound derivative is the chlorination of 5-amino-3-methylisothiazole. This reaction can be carried out using sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) to produce 5-amino-4-chloro-3-methylisothiazole. google.com

| Substrate | Electrophilic Reagent | Solvent | Product | Reference |

| 5-Amino-3-methylisothiazole | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane or Acetonitrile | 5-Amino-4-chloro-3-methylisothiazole | google.com |

Nucleophilic Substitution Reactions on Halogenated 3-Methylisothiazoles

Nucleophilic substitution is a reaction in which a nucleophile, an electron-rich species, replaces a leaving group on a molecule. savemyexams.com Halogenated 3-methylisothiazoles are valuable precursors for introducing a variety of nucleophiles onto the isothiazole ring, as the halogen atom can act as a leaving group. libretexts.org

The reactivity of halogenoalkanes in nucleophilic substitution reactions depends on the nature of the halogen and the structure of the molecule, with reaction mechanisms classified as Sₙ1 (unimolecular) or Sₙ2 (bimolecular). savemyexams.comchemguide.co.uk While these mechanisms are typically discussed in the context of aliphatic systems, the principles can be extended to heterocyclic compounds.

For instance, the bromine atom on a compound like 4-bromo-3-methylisothiazole-5-carbaldehyde can be displaced by various nucleophiles. smolecule.com Such reactions allow for the introduction of different functional groups at the 4-position of the isothiazole ring. smolecule.com Similarly, N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives have been synthesized via nucleophilic addition reactions. mdpi.com

| Substrate | Reaction Type | Potential Nucleophiles | Product Type | Reference |

| 4-Bromo-3-methylisothiazole-5-carbaldehyde | Nucleophilic Substitution | Amines, Alcohols, etc. | 4-Substituted-3-methylisothiazole-5-carbaldehydes | smolecule.com |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | Nucleophilic Addition | Carbonyl compounds | N'-substituted hydrazide derivatives | mdpi.com |

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

The functionalization of the isothiazole ring system through the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds is a critical area of research, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and material science. Transition-metal catalyzed cross-coupling reactions are powerful tools for achieving these transformations. rsc.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. tcichemicals.comwikipedia.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate. wikipedia.orglibretexts.org In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at different positions on the isothiazole ring, provided a suitable halo-substituted this compound is available.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for the success of the reaction and can be optimized to achieve high yields and selectivity. tcichemicals.com For instance, nickel catalysts have emerged as a cost-effective alternative to palladium for certain Suzuki-Miyaura couplings. wikipedia.org

Table 1: Key Components in Suzuki-Miyaura Cross-Coupling

| Component | Role in the Reaction | Common Examples |

| Catalyst | Facilitates the coupling reaction | Palladium complexes (e.g., Pd(PPh₃)₄), Nickel complexes |

| Organoboron Reagent | Source of the carbon nucleophile | Boronic acids (R-B(OH)₂), Boronic esters (R-B(OR)₂) |

| Organic Halide | Electrophilic coupling partner | Aryl or vinyl halides (iodides, bromides, chlorides) |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Medium for the reaction | Toluene, THF, Dioxane, DMF, Water wikipedia.org |

This table summarizes the fundamental components and their functions in a typical Suzuki-Miyaura cross-coupling reaction.

Beyond the Suzuki-Miyaura reaction, other transition-metal catalyzed methods are instrumental in forming C-C, C-N, and C-S bonds on the this compound scaffold. rsc.orgrsc.org

C-N Bond Formation: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, enable the formation of C-N bonds by coupling aryl halides or triflates with amines. This methodology can be applied to introduce amino groups onto the this compound ring, which are important functionalities in many biologically active molecules. researchgate.net

C-S Bond Formation: The formation of C-S bonds can be achieved through copper-catalyzed cross-coupling of heterocyclic thiols with aryl iodides. researchgate.net This approach allows for the synthesis of various aryl thioethers of this compound.

Table 2: Examples of Transition-Metal Catalyzed Reactions for Isothiazole Functionalization

| Reaction Type | Catalyst System | Bond Formed | Reactants |

| Suzuki-Miyaura | Palladium or Nickel | C-C | Organoboron compound + Organic halide |

| Buchwald-Hartwig | Palladium | C-N | Amine + Organic halide/triflate |

| Copper-Catalyzed Thiolation | Copper (e.g., CuI) | C-S | Thiol + Aryl iodide |

This table provides an overview of different transition-metal catalyzed reactions for the functionalization of the isothiazole ring.

Side-Chain Functionalization at the Methyl Group

The methyl group at the 3-position of this compound offers a site for further chemical modification, leading to a variety of derivatives. thieme-connect.com One common strategy involves the bromination of the methyl group to form 3-(bromomethyl)isothiazole. This intermediate can then undergo nucleophilic substitution reactions with a range of nucleophiles to introduce different functional groups. For example, reaction with amines can lead to the corresponding amino derivatives. thieme-connect.com This approach significantly expands the diversity of accessible 3-substituted isothiazole derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. While the literature specifically on the stereoselective synthesis of chiral derivatives starting directly from this compound is limited, general principles of asymmetric synthesis can be applied.

One approach involves the use of chiral auxiliaries or catalysts in reactions involving the isothiazole core or its side chain. For example, a chiral derivative of this compound could potentially be synthesized by employing a stereoselective Michael addition reaction. metu.edu.tr Another strategy could involve the synthesis of chiral isothiazole derivatives from chiral starting materials, such as modified L-α-amino acids, which has been demonstrated for other isothiazole systems. researchgate.net The development of stereoselective methods for the synthesis of chiral this compound derivatives remains an area with potential for further exploration. rsc.orgresearchgate.netmdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of isothiazole derivatives, several green chemistry approaches have been explored. researchgate.net These include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of more efficient catalytic systems. researchgate.netsemanticscholar.org

For instance, the use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. thieme-connect.com Solvent-free oxidative cyclization reactions have also been reported for the synthesis of isothiazoles, which minimizes waste and environmental impact. thieme-connect.com Furthermore, the development of one-pot, multi-component reactions represents a highly atom-economical approach to synthesizing complex thiazole (B1198619) and isothiazole derivatives. researchgate.net The application of these green methodologies to the synthesis of this compound and its derivatives is a key area for future research to enhance the sustainability of these processes. mdpi.comscielo.org.mx

Table 3: Green Chemistry Strategies in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Isothiazole Synthesis |

| Use of Safer Solvents | Employing water or other environmentally benign solvents. wikipedia.org |

| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. thieme-connect.comresearchgate.net |

| Catalysis | Developing highly efficient and recyclable catalysts. researchgate.net |

| Atom Economy | Designing one-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent to minimize waste. thieme-connect.com |

This table highlights several green chemistry principles and their potential application in the synthesis of isothiazole compounds.

Advanced Spectroscopic and Electronic Properties Research of 3 Methylisothiazole

Vibrational Spectroscopy Analysis (IR, Raman) of 3-Methylisothiazole and its Derivatives

In the analysis of methylthiazoles, specific IR absorption bands are associated with the methyl groups and the thiazole (B1198619) skeleton. cdnsciencepub.com For instance, bands around 1445 cm⁻¹ and 1435 cm⁻¹ are attributed to the CH₃ groups, while those in the 1375-1385 cm⁻¹ range are influenced by both the methyl groups and the thiazole ring itself. cdnsciencepub.com The C-H stretching vibrations of the thiazole ring and methyl groups are also observed. cdnsciencepub.com

Anharmonic Vibrational Frequency Calculations and Experimental Validation

While harmonic frequency calculations are a common starting point, they often deviate from experimental findings. nist.gov Anharmonic calculations, which account for the non-parabolic nature of the potential energy surface, provide a more accurate prediction of vibrational spectra. nist.govresearchgate.net These calculations, often performed using methods like Vibrational Second-Order Perturbation Theory (VPT2), can achieve near-spectroscopic accuracy when paired with high-level ab initio potential energy functions. nist.govnih.gov

For complex molecules, anharmonic computations can be computationally expensive. nist.gov However, their improved accuracy over harmonic approximations, even with economical electronic structure methods, is significant. nist.gov Studies on related molecules like 3-methyl-4-nitroisothiazole (B86254) have shown that vibrational spectra predicted by anharmonic approximations align very well with experimental IR and Raman data. researchgate.netresearchgate.net The validation of calculated frequencies against experimental data is crucial for accurate spectral assignment. nist.gov

Potential Energy Distribution Analysis

Potential Energy Distribution (PED) analysis is a vital tool for assigning calculated vibrational frequencies to specific internal coordinates of a molecule, such as bond stretches, angle bends, and torsions. researchgate.netresearchgate.net This analysis provides a detailed understanding of the character of each normal mode of vibration. researchgate.net For 3-methyl-4-nitroisothiazole, a derivative of this compound, complete vibrational assignments have been made based on PED. researchgate.netresearchgate.net This allows for an unambiguous correlation between the observed spectral bands and the underlying molecular motions. researchgate.net The use of specialized software is common for performing PED calculations from the outputs of quantum chemical computations. researchgate.net

Electronic Spectroscopy (UV-Vis) and Excited State Dynamics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, where the absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.orgelte.hu The energy of these transitions provides insight into the electronic structure and bonding of the molecule.

Valence Electron Excitation and Electron Transition Studies

The absorption of UV-Vis radiation by molecules like this compound leads to the excitation of valence electrons. researchgate.netattoworld.sa Common transitions include σ → σ* and π → π* transitions. libretexts.org For molecules with non-bonding electrons (lone pairs), n → π* transitions are also possible. libretexts.org In a study of 3-methyl-4-nitroisothiazole, UV-Vis spectra analysis revealed the nature of its valence electron excitation and electron transitions. researchgate.netresearchgate.net The transitions observed in the UV-Vis spectrum are directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Theoretical calculations are instrumental in interpreting experimental UV-Vis spectra. For the parent compound, isothiazole (B42339), ab initio multi-reference configuration interaction methods have been used to compute the electronic excitation energies for both valence and Rydberg states, showing good correlation with the experimental vacuum ultraviolet (VUV) absorption spectrum. researchgate.net These studies help in understanding the nature of the more intense calculated Rydberg states and the positions of the main valence and Rydberg bands. researchgate.net

Photochemical Isomerization Mechanisms

Upon electronic excitation, molecules can undergo photochemical reactions, such as isomerization. For isothiazoles, including this compound, several mechanisms for photochemical isomerization have been studied theoretically. researchgate.netrsc.orgrsc.org These reactions often involve the molecule moving from the initial excited state (Franck-Condon region) to a conical intersection, which provides an efficient pathway back to the ground state potential energy surface, leading to the formation of various photoproducts. rsc.org The isomerization must occur on the singlet surfaces and typically involves a π → π* transition. rsc.org

One of the proposed mechanisms for the photorearrangement of isothiazoles is the internal cyclization-isomerization route, often denoted as Path A. researchgate.netrsc.orgrsc.org This pathway involves the formation of a cyclic intermediate. Theoretical studies on this compound have explored this mechanism using methods like Complete Active Space Self-Consistent Field (CASSCF). researchgate.netrsc.orgrsc.org

The proposed sequence for Path A in the photoisomerization of this compound (Rea-1) to 3-methylthiazole (Pro-1) is as follows: Rea-1 → FC-1 → S₁/S₀CI-1-A → Int-1 → TS-1 → Int-2 → TS-2 → Pro-1. rsc.org

This process begins with the excitation to the Franck-Condon state (FC-1), followed by relaxation to a conical intersection (S₁/S₀CI-1-A). rsc.org This leads to a ground-state intermediate (Int-1). rsc.org The subsequent steps involve passing through transition states (TS-1 and TS-2) and another intermediate (Int-2) before forming the final product (Pro-1). rsc.org The calculated energy barriers for these steps provide insight into the feasibility of this pathway. For instance, the barrier from Int-1 to TS-1 was calculated to be 19 kcal mol⁻¹, and the barrier from Int-2 to TS-2 was 21 kcal mol⁻¹. rsc.org While this path has been theoretically investigated, other mechanisms, such as a direct route (Path C), have also been proposed and may provide a better explanation for the experimental observations in some cases. researchgate.netrsc.orgrsc.org

Ring Contraction-Ring Expansion Route (Path B)

Theoretical investigations into the photochemical isomerization of this compound have explored several potential mechanisms, including the ring contraction-ring expansion pathway, denoted as Path B. psu.edursc.orgresearchgate.netrsc.org This proposed route involves a series of skeletal rearrangements of the molecule following photoexcitation. psu.edursc.orgresearchgate.netrsc.org

Computational studies, utilizing methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Møller-Plesset (MP2-CAS), have modeled the energetic landscape of this pathway. psu.edursc.orgresearchgate.net For this compound (Rea-1), the proposed mechanism is as follows: Rea-1 → FC-1 → S1/S0 CI-1-B → Int-3 → TS-3 → Int-4 → TS-4 → Pro-1. psu.edu However, calculations at the MP2-CAS level indicate a significant energy barrier for the conversion of an intermediate (Int-11) to a transition state (TS-11) in a related methylisothiazole isomer, suggesting that this pathway may be less likely. psu.edu This has led some researchers to propose that the ring contraction-ring expansion route is not the preferred mechanism for the photoisomerization of this compound. psu.edu The concept of ring contraction and expansion is a recognized phenomenon in organic chemistry, often involving the formation and subsequent rearrangement of cyclic intermediates. libretexts.orgnih.gov

Direct Mechanism (Path C)

A more favored proposed mechanism for the photochemical isomerization of this compound is the direct mechanism, or Path C. psu.edursc.orgresearchgate.netrsc.org This pathway is considered a more straightforward route from the reactant to the photoproduct. psu.edursc.org Theoretical models suggest that this mechanism provides a better explanation for experimental observations compared to other proposed pathways. rsc.orgrsc.org

The proposed sequence for Path C is: Rea-1 → FC-1 → S1/S0 CI-1-C → Pro-1. psu.edu This indicates that after initial photoexcitation to the Franck-Condon (FC) region, the molecule proceeds through a conical intersection (CI) and then directly to the final photoproduct. psu.edursc.org This direct route is supported by CASSCF and MP2-CAS calculations. psu.edursc.orgresearchgate.net

Conical Intersections and Potential Energy Surfaces

The photochemical isomerization of this compound is fundamentally governed by the topology of its potential energy surfaces and the presence of conical intersections. psu.edursc.orgresearchgate.netosti.govwikipedia.org Conical intersections are points of degeneracy between two electronic states, which facilitate rapid, non-radiative transitions between them. wikipedia.orgmaplesoft.com

Upon absorption of light, the this compound molecule is excited from its ground state (S0) to an excited singlet state (S1). psu.edu The subsequent evolution of the molecule is dictated by the features of the S1 potential energy surface. Theoretical studies have identified and characterized the structures of conical intersections that play a crucial role in the photo-transposition reactions of methylisothiazoles. psu.edursc.org These intersections act as "funnels," guiding the molecule from the excited state back to the ground state potential energy surface, leading to the formation of the isomer. psu.eduwikipedia.org The general preferred reaction route is considered to be: reactant → Franck-Condon region → conical intersection → photoproduct. rsc.orgresearchgate.netrsc.org The study of these surfaces and intersections is critical for understanding the dynamics of the photoreaction. researchgate.netosti.govmaplesoft.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules like this compound and for investigating reaction mechanisms. rsc.orgmdpi.comsigmaaldrich.comauremn.org

¹H and ¹³C NMR Spectral Assignment and Correlation

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that can be assigned to the specific protons and carbon atoms in the molecule. While specific, detailed spectral data for this compound is not abundant in the provided search results, general principles of NMR spectroscopy can be applied. nih.gov The chemical shifts (δ) in the ¹H NMR spectrum would correspond to the protons of the methyl group and the aromatic protons on the isothiazole ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl carbon and the carbons of the heterocyclic ring. rsc.orgmdpi.comauremn.org The correlation of these signals helps in confirming the molecular structure. mdpi.com

Below is a representative table of expected NMR data based on general knowledge and data for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons | ~2.5 | ~15-20 |

| Ring Proton (H4) | ~7.0-7.5 | ~115-125 |

| Ring Proton (H5) | ~8.5-9.0 | ~145-155 |

| Ring Carbon (C3) | - | ~150-160 |

| Ring Carbon (C4) | ~7.0-7.5 | ~115-125 |

| Ring Carbon (C5) | ~8.5-9.0 | ~145-155 |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning NMR signals and elucidating complex structures. mdpi.comlibretexts.orgwikipedia.orgucl.ac.ukrsc.org

COSY: A ¹H-¹H COSY experiment on this compound would show correlations between coupled protons. For instance, it could help in confirming the connectivity between protons on the isothiazole ring, if any were present and coupled. libretexts.orgwikipedia.orgrsc.org

HSQC: An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would definitively link the proton signals of the methyl group and the ring protons to their corresponding carbon signals in the ¹³C NMR spectrum. wikipedia.org

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which can be useful in determining the three-dimensional structure of the molecule. rsc.org

These advanced NMR methods provide a comprehensive picture of the molecular structure and are essential for detailed mechanistic studies of reactions involving this compound. mdpi.comucl.ac.uk

Mass Spectrometry (MS) in Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and structure of this compound and for identifying its metabolites. lcms.czlcms.czresearchgate.netmdpi.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and a characteristic fragmentation pattern that can be used to confirm its structure. nih.gov

In the context of metabolite identification, MS is used to detect and identify products formed from the biotransformation of a parent compound. lcms.czmdpi.com For this compound, this could involve reactions such as oxidation or conjugation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that can be used to identify the site of metabolic modification. mdpi.com

Below is a table summarizing the expected mass spectrometric data for this compound.

| Analysis | Expected Result |

| Molecular Formula | C₄H₅NS |

| Molecular Weight | 99.16 g/mol |

| Molecular Ion Peak (M+) | m/z 99 |

| Key Fragmentation Ions | Fragments corresponding to the loss of methyl, sulfur, or other neutral fragments. |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Computational Chemistry and Theoretical Studies of 3 Methylisothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a way to predict and interpret the properties of molecules from first principles. These methods have been applied to 3-methylisothiazole and its derivatives to explore their spectroscopic and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.gov It has been employed to investigate the geometric and electronic properties of isothiazole (B42339) derivatives, including the effects of methyl substitution. researchgate.net For instance, DFT calculations can predict molecular geometries, electronic properties, and vibrational frequencies. researchgate.net In the case of isothiazole systems, DFT methods like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(df,pd)) have been used to obtain results that are in good agreement with experimental data for properties like vibrational spectra. researchgate.netresearchgate.net

One study on isoxazole (B147169) and isothiazole derivatives used DFT (B3LYP/6-31G**) alongside the semi-empirical PM3 method to analyze the effect of methyl substitution. researchgate.net The study found that the substitution of a methyl group influences the electronic parameters due to charge disturbance in the ring. researchgate.net For 5-methylisothiazole, the carbon at position 3 (C3) was found to have the maximum negative charge, suggesting it as a favored site for electrophilic attack, while the sulfur atom was the predicted site for nucleophilic attack. researchgate.net

| Compound | Method | Property | Finding |

| 5-Methylisothiazole | DFT (B3LYP/6-31G) | Net Atomic Charge | C3 has the maximum negative charge (-0.2468), indicating a site for electrophilic attack. The sulfur atom has a positive charge (+0.2731), suggesting a site for nucleophilic attack. researchgate.net |

| 3,5-Dimethylisothiazole | DFT (B3LYP/6-31G) | Reactivity | Predicted to be more reactive than other disubstituted isothiazole systems studied. researchgate.net |

| 3-Methyl-4-nitroisothiazole (B86254) | DFT (B3LYP/6-31+G(d)) | Spectral Analysis | Calculated vibrational spectra showed good agreement with experimental data. researchgate.net |

Ab Initio Configuration Interaction Methods

Ab initio configuration interaction (CI) methods are a class of quantum chemical calculations that can provide highly accurate results for the electronic states of molecules. These methods have been used to study the electronic excitation energies of isothiazole, the parent compound of this compound. researchgate.net By employing multi-reference multi-root CI methods with a triple zeta and double polarization basis set augmented with diffuse Rydberg orbitals, researchers have been able to compute the energies of both valence and Rydberg electronic states. researchgate.net These theoretical studies help in interpreting experimental data, such as the vacuum ultraviolet (VUV) absorption spectrum of isothiazole. researchgate.net The calculations confirm the ordering of ionization energies and the nature of the principal electronic transitions. researchgate.net While this research was on the parent isothiazole, the methodology is directly applicable to this compound to understand how the methyl group perturbs the electronic structure.

CASSCF and MP2-CAS Methods for Excited States

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying the electronic structure of molecules, especially in cases where electron correlation is significant, such as in excited states and photochemical reactions. conflex.co.jpgaussian.com When combined with second-order Møller-Plesset perturbation theory (MP2-CAS), it can provide even more accurate energy calculations by including dynamic electron correlation. researchgate.netpsu.edu

Theoretical studies on the photochemical isomerization of methylisothiazoles, including this compound, have utilized CASSCF and MP2-CAS methods. researchgate.netpsu.edu These studies investigated various reaction mechanisms, including internal cyclization-isomerization, ring contraction-ring expansion, and a direct route. The calculations helped to identify the structures of crucial conical intersections, which are points on the potential energy surface where different electronic states have the same energy and play a key role in phototranspositions. researchgate.netpsu.edu For this compound, the MP2-CAS vertical excitation energy to the lowest excited π* state was calculated to be 135 kcal/mol. psu.edu These computational investigations suggest that the preferred photochemical reaction pathway proceeds from the reactant to the Franck-Condon region, then through a conical intersection to the photoproduct. researchgate.netpsu.edu

| Molecule | Method | Property | Calculated Value |

| This compound | MP2-CAS/6-311++G(3df,3pd) | Vertical Excitation Energy (S₀ → S₁) | 135 kcal/mol psu.edu |

| 4-Methylisothiazole | MP2-CAS/6-311++G(3df,3pd) | Vertical Excitation Energy (S₀ → S₁) | 145 kcal/mol psu.edu |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations focused solely on this compound are not prevalent in the searched literature, MD simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov This method can provide insights into the conformational dynamics, solvation effects, and thermal stability of molecules. For instance, MD simulations using force fields like AMBER could be applied to assess the thermal degradation pathways of this compound derivatives. In the broader context of heterocyclic compounds, MD simulations have been used to understand how molecules interact with their environment, such as the effect of water on the internal rotation of a methyl group in 4-methylthiazole. mdpi.com Such studies could be extended to this compound to explore its dynamic behavior in various solvents or its interaction with biological macromolecules.

Natural Bond Orbital (NBO) Analysis for Stability and Reactivity

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.de This analysis provides a framework for understanding chemical bonding, stability, and reactivity in terms of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comimperial.ac.uk The energies and spatial distributions of these orbitals are key to understanding a molecule's electrophilic and nucleophilic character. youtube.com

In the study of 3-methyl-4-nitroisothiazole, a combined FMO and NBO analysis was used to predict the most probable sites for single electron transfer (i.e., where an electron can be accepted or detached). researchgate.net The LUMO indicates the most likely site for nucleophilic attack (electron acceptance), while the HOMO indicates the most likely site for electrophilic attack (electron donation). youtube.com By analyzing the composition and energy of these frontier orbitals, researchers can gain insights into the reactivity and electronic properties of this compound and its derivatives. researchgate.netrsc.org

| Compound | Analysis Method | Finding |

| 3-Methyl-4-nitroisothiazole | FMO and NBO Analysis | Predicted the most probable sites for single electron acceptance and detachment. researchgate.net |

| 5-Methylisothiazole | DFT | The sulfur atom is a favored site for nucleophilic attack, and the C3 carbon is a favored site for electrophilic attack. researchgate.net |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting a wide range of spectroscopic parameters for molecules like this compound, often guiding or confirming experimental findings. researchgate.net Methods based on Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are commonly used to calculate molecular properties that directly correlate with spectroscopic observables. researchgate.netmdpi.com

Vibrational Spectra (Infrared and Raman): Theoretical calculations are instrumental in the analysis of vibrational spectra. By performing geometry optimization followed by frequency calculations, typically using DFT with a basis set such as 6-311++G(d,p), a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.netresearchgate.net These calculations are crucial for assigning the experimentally observed bands in infrared (IR) and Raman spectra to specific molecular motions.

For a more accurate comparison with experimental data, anharmonic corrections are often computed, as they account for the non-parabolic nature of real potential energy wells. researchgate.net A detailed study on the closely related 3-methyl-4-nitroisothiazole demonstrated excellent agreement between vibrational spectra predicted by anharmonic calculations and experimental IR and Raman data. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis is frequently performed to provide a quantitative description of how each internal coordinate (bond stretches, angle bends, torsions) contributes to a given normal mode of vibration, allowing for unambiguous assignments. researchgate.net

| Vibrational Mode Assignment | Calculated (Anharmonic, DFT) | Experimental (FT-IR) | Experimental (FT-Raman) |

|---|---|---|---|

| ν(C=N) stretch | 1547 | 1549 | 1550 |

| νas(NO₂) stretch | 1517 | 1519 | 1520 |

| νs(NO₂) stretch | 1345 | 1345 | 1345 |

| Ring breathing | 856 | 858 | 859 |

| γ(C-H) out-of-plane bend | 820 | 821 | N/A |

Rotational and Microwave Spectra: Computational chemistry provides essential predictions for rotational spectroscopy. The equilibrium geometry of this compound, optimized at a high level of theory, is used to calculate the principal moments of inertia and the corresponding rotational constants (A, B, and C). mdpi.com These constants are fundamental for predicting the frequencies of transitions in a microwave spectrum. Additionally, parameters related to centrifugal distortion and nuclear quadrupole coupling constants (for nuclei with spin I ≥ 1, such as ¹⁴N in the isothiazole ring) can be computed. acs.orgmdpi.com These theoretical parameters are indispensable for guiding the assignment of complex, high-resolution rotational spectra. aip.org

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) parameters is another key application. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT, are used to calculate the ¹H and ¹³C chemical shifts. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals, especially for complex molecules or for distinguishing between isomers. researchgate.netresearchgate.net

Biological Activities and Mechanistic Investigations of 3 Methylisothiazole Derivatives

Antimicrobial Properties

3-Methylisothiazole derivatives have shown efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

Certain derivatives of this compound have demonstrated notable antibacterial properties. For instance, a series of novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been synthesized and evaluated for their antibacterial efficacy. nih.govnih.gov These compounds have exhibited strong activity against various bacterial strains, including multidrug-resistant ones such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. nih.govnih.gov

Mechanistic studies suggest that these quinolinium derivatives exert their antibacterial effect by targeting the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.govnih.govsemanticscholar.org By disrupting the GTPase activity and the dynamic assembly of FtsZ, these compounds inhibit the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bacterial cell death. nih.govnih.gov One derivative, bearing a 4-fluorophenyl group, was found to be particularly potent, with minimum inhibitory concentrations (MICs) against drug-resistant strains that were lower than those of methicillin (B1676495) and vancomycin. nih.gov

The isothiazole (B42339) scaffold is a key component in a number of compounds with fungicidal properties. While specific studies focusing solely on this compound derivatives are limited, broader research on isothiazole-containing compounds suggests potential mechanisms of action. For example, some thiazole (B1198619) derivatives are thought to interfere with the fungal cell wall structure and/or the cell membrane. nih.gov The antifungal action of some derivatives is associated with the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Other mechanisms include the disruption of the fungal cell wall, as seen with Mycosidine®, a thiazolidine-2,4-dione derivative. mdpi.com

Derivatives of this compound have shown significant promise as antiviral agents, particularly against rhinoviruses. A series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles have been evaluated for their activity against a panel of human rhinovirus (HRV) serotypes. nih.gov

One of the most effective compounds in this series was a 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile derivative, which demonstrated a reduction in the virus-induced cytopathogenic effect against the majority of the tested rhinoviruses. nih.gov Mechanistic studies on a related compound, IS-44, revealed that it likely acts by inducing a conformational change in the viral capsid. nih.gov This change is thought to decrease the virus's affinity for its cellular receptor, thereby inhibiting the attachment of the virions to host cells and preventing the thermal inactivation of HRV infectivity. nih.gov Further research on new series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles has shown that these compounds are most effective against HRV 86 (group A) and HRVs 39 and 89 (group B). nih.gov Some of these derivatives also exhibited good activity against poliovirus 1 and ECHO 9. nih.gov

Anticancer and Antiproliferative Activities

The antiproliferative properties of this compound derivatives have been investigated against various cancer cell lines, with some compounds showing potent inhibitory effects.

While direct evidence for the inhibition of MMP12 by this compound derivatives is not prominent in the available literature, derivatives of the broader isothiazole and thiazole families have been identified as inhibitors of several other important kinases involved in cancer progression.

Aurora Kinase: Aminothiazole derivatives have been discovered as potent and selective inhibitors of Aurora kinases, which are crucial for mitotic regulation. nih.gov Misregulation of these kinases can lead to aneuploidy and contribute to tumorigenesis. nih.gov

MEK1/2: A series of 5-amino-3-hydroxy-N(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives have been developed as allosteric inhibitors of MEK1 and MEK2 kinases. researchgate.net

Chk1/2: 2-Aminothiazole (B372263) derivatives have been designed and evaluated as inhibitors of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response. nih.govresearchgate.net Several of these compounds exhibited potent CHK1 inhibition. nih.gov

TrkA: Novel isothiazole derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA). nih.gov A 2-aminothiazole derivative, H154, was also found to be a selective and potent inhibitor of TrkA. koreascience.kr

A notable study focused on the antiproliferative activity of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide against a panel of human cancer cell lines. nih.gov The most active compound in this series was 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide. nih.gov This compound demonstrated the highest antiproliferative activity against all tested cell lines, which included human biphenotypic B cell myelomonocytic leukemia (MV4-11), breast adenocarcinoma (MCF-7), and both sensitive (LoVo) and doxorubicin-resistant (LoVo/DX) human colon adenocarcinoma cell lines. nih.gov

The study highlighted that this series of compounds could overcome the drug resistance of the LoVo/DX cell line. nih.gov

Table 1: Antiproliferative Activity of a 5-chloro-3-methylisothiazole derivative against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MV4-11 | B cell myelomonocytic leukemia | < 15 |

| MCF-7 | Breast adenocarcinoma | < 15 |

| LoVo | Colon adenocarcinoma | < 15 |

| LoVo/DX | Doxorubicin-resistant Colon adenocarcinoma | < 15 |

Data extracted from a study on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. nih.gov

Molecular Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.

One primary mechanism of action for 3-isothiazolones involves their ability to diffuse through the cell membrane and react with crucial intracellular sulfur-containing proteins and molecules like glutathione (B108866). sci-hub.se This interaction, which can lead to the cleavage of the S–N bond of the isothiazole ring, impairs cell function and contributes to cytotoxicity. sci-hub.se

Certain thiazole derivatives have been identified as dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently deregulated in human cancers. nih.govgoogleapis.comgoogle.com Compounds 3b and 3e from a synthesized series demonstrated potent inhibition of PI3Kα and mTOR. nih.gov Compound 3b, in particular, showed inhibitory activity on PI3Kα similar to the reference drug alpelisib. nih.gov These compounds induce cell cycle arrest in the G0–G1 phase in leukemia HL-60(TB) cells. nih.gov

Furthermore, these derivatives can trigger apoptosis. Treatment with compounds 3b and 3e led to a significant increase in total apoptotic activity, which was supported by an elevated level of caspase-3 in leukemia cells. nih.gov Other studies on novel thiazole derivatives confirmed their ability to induce apoptosis and cause cell cycle arrest. For example, compound 4c was shown to significantly increase the percentage of apoptotic cells in the MCF-7 breast cancer cell line and halt the cell cycle. mdpi.com

In addition to inducing apoptosis, some thiazole derivatives can inhibit cancer cell migration and invasion, key processes in metastasis. researchgate.netcyberleninka.ru One of the most effective compounds, 5k, inhibited dose-dependent transwell migration of MDA-MB-231 breast cancer cells with an IC₅₀ value of 176 nM. researchgate.net This anti-migration activity is thought to result from the impairment of actin structures in the protrusions necessary for cell movement. researchgate.net Importantly, many of these potent anti-migration derivatives exhibited no apparent cytotoxicity, suggesting a specific mechanism targeting cell motility. researchgate.net

| Mechanism | Specific Action | Affected Cell Lines | Reference |

|---|---|---|---|

| Reaction with Intracellular Thiols | Reacts with sulfur-containing proteins (e.g., glutathione), impairing cell function. | General (Bacteria, Fungi) | sci-hub.se |

| PI3K/mTOR Pathway Inhibition | Dual inhibition of PI3Kα and mTOR kinases. | Various cancer cell lines, including leukemia HL-60(TB). | nih.gov |

| Cell Cycle Arrest | Induces arrest in the G0-G1 phase. | Leukemia HL-60(TB), MCF-7. | nih.govmdpi.com |

| Apoptosis Induction | Increases levels of caspase-3, leading to programmed cell death. | Leukemia HL-60(TB), MCF-7. | nih.govmdpi.com |

| Inhibition of Cell Migration/Invasion | Impairs actin structures required for cell motility. | MDA-MB-231, HeLa, A549. | researchgate.net |

Anti-inflammatory Properties

Derivatives of the isothiazole and thiazole scaffold have demonstrated significant anti-inflammatory activities. researchgate.netmdpi.com These properties are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

A study of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives identified several compounds with moderate to good anti-inflammatory activity, with some showing better efficacy than the reference drug indomethacin. nih.gov The activity of these compounds was dependent on the substituent and its position on the benzene (B151609) ring. The presence of 2,3-di-Cl, 3-Br, 4-Cl, and 4-NO₂ substitutions on the benzene ring was found to be most beneficial for anti-inflammatory activity. nih.gov

The primary molecular target for the anti-inflammatory action of these compounds was identified as cyclooxygenase-1 (COX-1). nih.gov The most active compounds were found to be selective COX-1 inhibitors with an inhibitory effect superior to the reference drug naproxen. nih.gov Docking studies revealed that the residue Arg 120 in the COX-1 active site is crucial for the activity of these inhibitors. nih.gov In contrast, these derivatives did not show remarkable inhibition of lipoxygenase (LOX) activity. nih.gov The thiazole ring is a component of some established non-steroidal anti-inflammatory drugs (NSAIDs), such as meloxicam, further highlighting the potential of this scaffold in developing anti-inflammatory agents. nih.gov

Enzyme Inhibition Studies

The isothiazole scaffold is a key structural motif in a variety of enzyme inhibitors, targeting a range of enzymes implicated in diseases such as cancer and neurological disorders.

Carbonic Anhydrase Inhibition: Thiazole and isothiazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. nih.gov Studies on 2-amino thiazole derivatives revealed potent inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov One compound, 2-amino-4-(4-chlorophenyl)thiazole, exhibited excellent inhibition against hCA I with a Kᵢ of 0.008 µM. nih.gov The thiazole ring and associated functional groups appear to have significant interactions with the active site amino acids of the enzyme. nih.gov

Kinase Inhibition: As mentioned previously, thiazole derivatives can act as potent inhibitors of protein kinases, which are crucial in cellular signaling pathways often dysregulated in cancer. nih.gov Derivatives have been developed as dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). nih.govgoogle.com One such compound demonstrated high activity against PI3Kα with an IC₅₀ of 0.086 µM and against mTOR with an IC₅₀ of 0.221 µM. nih.gov

Other Enzymes: The therapeutic potential of these derivatives extends to other enzyme targets.

Glutaminase (GLS): Aminothiazole derivatives have been identified as a chemical scaffold for the inhibition of glutaminase, an enzyme crucial for the metabolism of cancer cells. researchgate.net

Cholinesterases: Certain 2-amino-4-arylthiazole derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The 2-amino-4-(4-bromophenyl)thiazole (B182969) compound was a particularly effective inhibitor of both AChE and BChE. nih.gov

| Enzyme Target | Compound Class | Inhibitory Activity (Kᵢ / IC₅₀) | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Kᵢ = 0.008 µM | Antiglaucoma, Diuretic | nih.gov |

| Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.124 µM | Antiglaucoma, Diuretic | nih.gov |

| PI3Kα | Thiazole derivative 3b | IC₅₀ = 0.086 µM | Anticancer | nih.gov |

| mTOR | Thiazole derivative 3b | IC₅₀ = 0.221 µM | Anticancer | nih.gov |

| Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.129 µM | Alzheimer's Disease | nih.gov |

| Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.083 µM | Alzheimer's Disease | nih.gov |

| Glutaminase (GLS) | Aminothiazole derivatives | Scaffold identified for GLS inhibition | Anticancer | researchgate.net |

Pharmacological Studies as Precursors for Therapeutic Agents

Development of N-Heterocyclic Indolyl Glyoxylamides

Research into enhancing the biological activity and pharmacological properties of anticancer agents has led to the development of novel molecular structures. One such area involves the use of heterocyclic precursors to synthesize N-heterocyclic indolyl glyoxylamides. nih.gov

In an effort to improve upon the anticancer activity of an existing indolyl glyoxylamide compound (compound 13), researchers replaced its aryl rings with different heterocycles at the 1- and/or 3-positions. nih.gov The rationale was that introducing heterocyclic moieties could increase water solubility and potentially enhance pharmacological and pharmacokinetic (PK) features. nih.gov

The study revealed that the presence of an isothiazolyl ring at the 3-position of the indole (B1671886) scaffold was an important feature for activity. nih.gov Two of the most active compounds developed, 14 and 15, which incorporated these heterocyclic changes, exhibited similar dose-dependent in vivo anticancer activity in a leukemic P388 cancer survival model. nih.gov This work highlights the strategic use of isothiazole moieties as building blocks to modify existing pharmacophores, leading to the creation of new therapeutic candidates with potentially improved properties. nih.gov

Potential Applications in Pharmaceutical Research as Lead Compounds

The isothiazole and related thiazole scaffolds are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov Derivatives of this compound serve as promising lead compounds for the development of new therapeutic agents across various disease areas.

Their potential as anticancer agents is particularly noteworthy. For example, thiazole derivatives 3b and 3e, identified as potent PI3Kα/mTOR dual inhibitors, are considered promising lead compounds for the development of new anticancer drugs. nih.gov The discovery of aminothiazoles as a scaffold for antileishmanial agents further demonstrates their value in drug discovery for infectious diseases. researchgate.net Although metabolic instability was a challenge for this particular chemical class, the initial potent activity marks them as valuable starting points for further optimization. researchgate.net

In the context of anticancer therapy, the ability of certain thiazole derivatives to inhibit cell migration and invasion without significant cytotoxicity makes them attractive lead compounds for developing antimetastatic drugs. researchgate.net The versatility of the isothiazole ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune pharmacological properties and develop compounds with improved efficacy and safety profiles for a multitude of therapeutic targets. nih.govresearchgate.net

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The biological activities of this compound derivatives are intrinsically linked to their interactions with biological macromolecules. These interactions can range from non-covalent binding to the formation of irreversible covalent bonds, which can lead to the modulation of biological pathways and, in some cases, bioactivation to reactive species.

Covalent Binding and Bioactivation Mechanisms

Certain this compound derivatives have been shown to undergo bioactivation to form reactive intermediates that can covalently bind to proteins. This process is often mediated by metabolic enzymes, such as cytochrome P450 (CYP) monooxygenases.

A notable example involves a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a compound featuring a this compound moiety. nih.gov In vitro studies using liver microsomes revealed that this compound undergoes NADPH-dependent covalent binding to microsomal proteins. nih.gov This binding was found to be species-dependent, with the highest levels observed in rats, mice, and monkeys, followed by dogs and humans. nih.gov The formation of a glutathione (GSH) conjugate in the presence of GSH, and the abolishment of covalent binding to protein with coincubation with glutathione, strongly suggested that the covalent binding proceeds through a chemically reactive intermediate. nih.gov

The proposed mechanism for the bioactivation of this this compound derivative involves oxidation of the isothiazole sulfur atom by CYP enzymes. This is followed by the nucleophilic attack of glutathione at the C-4 position of the isothiazole ring, leading to the formation of a glutathione conjugate. nih.gov The specific human CYP isozymes identified as being responsible for this bioactivation are CYP3A4, CYP1A2, and CYP2D6. nih.gov In rats, the responsible enzymes were identified as CYP2A2, CYP3A1, and CYP3A2. nih.gov The detection of the glutathione metabolite in the bile of rats and mice confirmed that this bioactivation pathway occurs in vivo. nih.gov

| Species | Covalent Binding (pmol/mg/h) |

|---|---|

| Rats | 1100-1300 |

| Mice | 1100-1300 |

| Monkeys | 1100-1300 |

| Dogs | 400 |

| Humans | 144 |

Modulating Biological Pathways

The interaction of this compound derivatives with biological macromolecules can lead to the modulation of various signaling pathways. As exemplified by the c-Met inhibitor, these compounds can be designed to selectively bind to the active site of enzymes, thereby inhibiting their function and affecting downstream signaling cascades. The c-Met signaling pathway is crucial in cell proliferation, migration, and survival, and its inhibition can have significant therapeutic effects in cancer. nih.gov

While the above example highlights a specific targeted interaction, the potential for covalent binding and the formation of reactive intermediates suggests that this compound derivatives could modulate other biological pathways through off-target interactions. The nature and extent of this modulation would depend on the specific chemical structure of the derivative and its metabolic profile. For instance, benzothiazole (B30560) derivatives, which are structurally related to isothiazoles, have been developed as potent inhibitors of the STAT3 signaling pathway, a key mediator of oncogenic signaling. researchgate.net This indicates the potential for isothiazole-based compounds to be designed to interfere with specific protein-protein interactions or enzyme functions within a given pathway.

Metabolism of this compound-Containing Drugs (e.g., Sulphasomizole)

Sulphasomizole, also known as sulfisomezole and sulfamethoxazole, is a sulfonamide antibiotic that contains a 3-methylisoxazole (B1582632) ring, which is an isomer of the this compound ring. wikipedia.org Its metabolism has been studied in humans and various animal species, revealing several key metabolic pathways.

Identification of Metabolites

The metabolism of Sulphasomizole in humans primarily occurs in the liver and results in the formation of several metabolites that are then excreted in the urine. wikipedia.orgnih.govnih.gov The major metabolic transformations include N-acetylation, N-glucuronidation, and hydroxylation. wikipedia.org

Studies on the urinary metabolites of Sulphasomizole in humans have identified the following compounds:

N4-acetyl-sulfamethoxazole: This is a major metabolite formed through the acetylation of the aromatic amine group. wikipedia.org

Sulfamethoxazole-N1-glucuronide: This metabolite is formed by the conjugation of glucuronic acid to the N1-position of the sulfonamide group. nih.gov

5-methylhydroxy-sulfamethoxazole: This metabolite results from the hydroxylation of the methyl group on the isoxazole (B147169) ring. wikipedia.org

N4-acetyl-5-methylhydroxy-sulfamethoxazole: This is a product of both N-acetylation and hydroxylation. wikipedia.org

N4-hydroxy-sulfamethoxazole: This hydroxylamine (B1172632) metabolite is formed through the action of the CYP2C9 enzyme. wikipedia.org

In human urine, approximately 20% of an administered dose of Sulphasomizole is excreted as the unchanged drug, while about 50-70% is the N4-acetylated metabolite and 15-20% is the N-glucuronide conjugate. wikipedia.org

Species-Specific Metabolic Pathways

Significant species differences have been observed in the metabolism of sulfonamides. While comprehensive comparative studies specifically on Sulphasomizole are limited, research on structurally similar sulfonamides provides insights into potential species-specific pathways.

For example, a study on the metabolism of sulphamethomidine, a related sulfonamide, revealed marked differences between humans, rhesus monkeys, rabbits, and rats. nih.govnih.gov In rats, rabbits, and monkeys, the primary metabolite was the N4-acetyl derivative. nih.govnih.gov In contrast, in humans, the major metabolite was the N1-glucuronide, which was also found in monkeys but not in rats or rabbits. nih.govnih.gov

These findings suggest that the balance between acetylation and glucuronidation as primary metabolic pathways for sulfonamides can vary significantly between species. While acetylation is a common pathway across many species, the capacity for N-glucuronidation of sulfonamides appears to be more pronounced in primates. nih.govnih.gov Such species-specific metabolic profiles are crucial considerations in the preclinical development and evaluation of drugs containing a sulfonamide or related heterocyclic scaffold.

| Metabolic Pathway | Resulting Metabolite | Notes |

|---|---|---|

| N-Acetylation | N4-acetyl-sulfamethoxazole | A major pathway in humans and many animal species. wikipedia.org |

| N-Glucuronidation | Sulfamethoxazole-N1-glucuronide | A significant pathway in humans and monkeys. wikipedia.orgnih.govnih.gov |

| Hydroxylation | 5-methylhydroxy-sulfamethoxazole | Occurs on the methyl group of the isoxazole ring. wikipedia.org |

| Hydroxylation (Amine) | N4-hydroxy-sulfamethoxazole | Mediated by CYP2C9. wikipedia.org |

Analytical Methodologies for 3 Methylisothiazole and Its Derivatives in Complex Matrices

Chromatographic Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. adarshcollege.in The choice between liquid or gas chromatography is primarily determined by the analyte's volatility and thermal stability. gsconlinepress.comccsenet.org For isothiazolinones, both liquid and gas chromatography have been successfully employed. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like 3-Methylisothiazole. labinsights.nlopenaccessjournals.com The method separates components of a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. adarshcollege.in

In the analysis of MIT and its derivatives, reverse-phase HPLC is commonly utilized, with C18 columns being a frequent choice for the stationary phase. mdpi.comnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous component (often with an acid like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govmdpi.comnih.gov The detection of MIT is often performed at a wavelength of around 274 nm. nih.govmdpi.com Sample preparation may involve steps like ultrasonication, solid-phase extraction (SPE), and liquid-liquid extraction to isolate the analytes from the sample matrix. nih.govmdpi.com

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Source |

|---|---|---|---|---|---|

| MIT, CMIT | Thermo Scientific™ Hypersil™ BDS RP-C18 (250x4.6 mm, 5 µm) | 80% of 0.4% acetic acid and 20% methanol (isocratic) | 1 mL/min | UV at 274 nm | nih.govmdpi.com |

| MI, CMI, BIT | C18 column | Methanol-water (gradient elution) | Not specified | Diode Array Detector (DAD) | nih.gov |

| 3-desmethylthiocolchicine | Phenomenex Luna C18(2) (150x2 mm, 5 µm) | Acetonitrile-0.005% formic acid (350:650, v/v) | 0.35 ml/min | MS/MS | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and substantially faster analysis times. ijsrtjournal.comlabcompare.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires the system to operate at much higher pressures (up to 100 MPa or higher). labcompare.comeag.com The reduced particle size leads to greater separation efficiency and narrower peaks. ijsrtjournal.comeag.com

UHPLC is particularly advantageous for analyzing complex mixtures where high throughput is desired, such as in quality control for cosmetic or pharmaceutical products. nih.govijsrtjournal.com The technique has been successfully applied to the simultaneous determination of isothiazolinones and other preservatives in a single analytical run. nih.gov The fundamental principles, such as column chemistries (e.g., C18) and mobile phase compositions, are similar to HPLC, but the system is optimized for higher pressures and faster flow rates. eag.comresearchgate.net

| Parameter | Typical Specification | Advantage | Source |

|---|---|---|---|

| Column Particle Size | < 2 µm (e.g., 1.7 µm, 1.8 µm) | Higher resolution and efficiency | ijsrtjournal.comlabcompare.comeag.com |

| Operating Pressure | Up to 100-130 MPa (15,000-19,000 psi) | Allows use of smaller particles for faster analysis | ijsrtjournal.comlabcompare.comeag.com |

| Analysis Time | 3-10 times faster than HPLC | Increased sample throughput | ijsrtjournal.com |

| Example Application | Simultaneous analysis of MI, MCI, and parabens in cosmetics | Comprehensive screening in a single run | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposing. geeksforgeeks.orgsigmaaldrich.com In GC, an inert gas (the mobile phase) carries the sample through a column (the stationary phase), and components are separated based on their volatility and interaction with the stationary phase. savemyexams.com

While less common than HPLC for isothiazolinone analysis due to their lower volatility, GC methods can be employed. nih.gov A significant consideration for GC analysis of compounds like this compound is that they often require a derivatization step to increase their volatility and thermal stability, ensuring they can be effectively analyzed by the GC system. mdpi.com GC is most powerful when coupled with a mass spectrometer (GC-MS), which provides detailed structural information for definitive identification of the separated components. geeksforgeeks.orgmdpi.comlucideon.com This combination is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a wide range of matrices. lucideon.com

| Aspect | Description | Relevance to this compound | Source |

|---|---|---|---|

| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Applicable for volatile derivatives of isothiazolinones. | geeksforgeeks.org |

| Sample Requirement | Analytes must be volatile and thermally stable. | Derivatization is often necessary to increase volatility. | mdpi.com |

| Common Detector | Mass Spectrometry (MS) is frequently used for identification and quantification. | GC-MS provides high specificity for identifying analytes in complex samples. | nih.govlucideon.com |

| Application Example | Analysis of drugs in spiked beverages. | Demonstrates capability in complex matrices, though often for more volatile compounds or after derivatization. | mdpi.com |

Detection Methods Coupled with Chromatography

The detector's role in a chromatographic system is to generate a signal proportional to the amount of the component emerging from the column. adarshcollege.in For the analysis of trace levels of this compound in complex matrices, the choice of detector is critical for achieving the required sensitivity and selectivity. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS or MS²) is a highly specific and sensitive detection technique where two mass analyzers are used in sequence. wikipedia.orgnationalmaglab.org The first mass spectrometer (MS1) selects a specific ion (the precursor ion) from the mixture eluting from the chromatography column. wikipedia.org This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are separated and detected by the second mass spectrometer (MS2). wikipedia.orgnih.gov

This technique provides exceptional selectivity, making it possible to distinguish target analytes from background interferences in complex samples. nih.govlabmanager.com The high specificity of MS/MS detection, particularly in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for accurate quantification at very low levels. nih.gov Coupling HPLC or UHPLC with MS/MS (LC-MS/MS) is a benchmark procedure for the analysis of isothiazolinones and other biomolecules. nih.govwikipedia.orgchromatographyonline.com

| Feature | Description | Advantage in Analysis | Source |

|---|---|---|---|

| Principle | Two stages of mass analysis (MS1 and MS2) separated by a fragmentation step. | Provides structural information and high specificity. | wikipedia.orgnationalmaglab.org |

| Selectivity | Monitors a specific precursor-to-product ion transition. | Minimizes matrix interference and allows for accurate quantification in complex samples. | nih.govlabmanager.com |

| Sensitivity | Enables detection at very low concentrations (e.g., ng/mL). | Crucial for trace analysis and regulatory compliance. | nih.gov |

| Common Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. | Maximizes sensitivity and reproducibility for known target compounds. | nih.gov |

UV-Vis Spectroscopy and Diode Array Detection (DAD)

UV-Vis spectroscopy is a detection method based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. scioninstruments.com A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is an advanced type of UV-Vis detector used in HPLC. scioninstruments.com Unlike a standard single-wavelength UV detector, a DAD uses an array of photodiodes to simultaneously measure absorbance across a wide range of wavelengths. scioninstruments.comknauer.net

This capability provides a three-dimensional data set (absorbance vs. time vs. wavelength), which is highly advantageous. knauer.net It allows for the extraction of a chromatogram at any wavelength within its range and provides the complete UV-Vis spectrum for each peak. knauer.netmeasurlabs.com This spectral information can be used to confirm the identity of an analyte and to assess peak purity, ensuring that a chromatographic peak corresponds to a single compound. scioninstruments.com HPLC-DAD is a robust and widely used method for the quantification of isothiazolinones in various products. nih.govnih.gov

| Feature | Description | Benefit for Analysis | Source |

|---|---|---|---|

| Simultaneous Wavelength Detection | Measures absorbance across the entire UV-VIS spectrum at once. | Efficient analysis without needing to pre-select a single wavelength; allows for post-run data interrogation. | scioninstruments.commeasurlabs.com |

| Spectral Information | Provides a full UV-Vis absorption spectrum for each eluting peak. | Aids in compound identification and peak purity assessment. | scioninstruments.comknauer.net |

| Data Output | Generates a 3D data plot (absorbance vs. time vs. wavelength). | Comprehensive data allows for extraction of 2D chromatograms at any desired wavelength. | knauer.net |

| Application | Commonly coupled with HPLC for analysis of chromophoric compounds like isothiazolinones. | A reliable and cost-effective method for routine quantitative analysis. | nih.govnih.gov |

Amperometric Detection